molecular formula C13H24O2 B074939 Isodecyl acrylate CAS No. 1330-61-6

Isodecyl acrylate

Cat. No. B074939
CAS RN: 1330-61-6
M. Wt: 212.33 g/mol
InChI Key: LVGFPWDANALGOY-UHFFFAOYSA-N
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Description

Isodecyl acrylate is a versatile monomer used extensively in polymer chemistry for the synthesis of various polymers and copolymers. Its unique properties, such as flexibility, adhesion, and water resistance, make it valuable in coatings, adhesives, and sealants. This monomer is particularly interesting due to its ability to undergo various chemical reactions, providing a wide range of applications in materials science.

Synthesis Analysis

This compound can be synthesized through several methods, including the esterification of acrylic acid with isodecyl alcohol in the presence of a catalyst. The synthesis process is crucial for determining the purity and properties of the final product. For example, the nickel-catalyzed synthesis of acrylates from isocyanates presents a method for preparing acrylates, which could be adapted for this compound synthesis by using isodecyl alcohol as a starting material (Miura, Mikano, & Murakami, 2011).

Molecular Structure Analysis

The molecular structure of this compound plays a significant role in its reactivity and polymerization behavior. Studies on related acrylates suggest that the structure of the acrylate, including the length of the alkyl chain and the presence of functional groups, affects its polymerization kinetics and the properties of the resulting polymer (Okamoto, Shinozuka, & Endo, 2022).

Chemical Reactions and Properties

This compound participates in various chemical reactions, such as polymerization and copolymerization, leading to materials with diverse properties. The monomer's reactivity is influenced by factors such as the type of catalyst and reaction conditions. For instance, the dimerization of acrylates through metal-isocyanide complex catalysts demonstrates the potential for creating complex structures from simple acrylate monomers (Saegusa, Ito*, Kinoshita, & Tomita, 1970).

Physical Properties Analysis

The physical properties of this compound, such as its boiling point, viscosity, and solubility, are essential for its application in various industries. These properties are determined by the molecular structure of the acrylate. Studies on similar compounds can provide insights into the behavior of this compound under different conditions (Hochart, Levalois-Mitjaville, & Jaeger, 2000).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity towards different reagents and conditions, dictate its utility in synthesizing polymers with desired characteristics. The acrylate's ability to form polymers with specific functionalities is crucial for tailoring materials for particular applications. Research on the polymerization behavior and reactivity ratios of acrylates provides valuable information on optimizing polymer synthesis processes (Ge, Ma, & Xue, 2009).

Scientific Research Applications

  • Polymerization and Copolymerization Processes :

    • Hochart, Levalois-Mitjaville, & Jaeger (2000) explored the polymerization of isodecyl acrylate using a low-pressure microwave plasma process. They found that classical radical mechanisms are respected in this process and that this compound shows significant reactivity (Hochart, Levalois-Mitjaville, & Jaeger, 2000).
  • Nanoparticle Formation :

    • Poulain, Nakache, Pina, & Levesque (1996) studied the polymerization of this compound in vesicles for nanoparticle formation, achieving high polymerization rates and conversion rates. This work indicates the potential of this compound in creating stable nanoparticles (Poulain, Nakache, Pina, & Levesque, 1996).
  • Use in Lubricating Oils :

    • Ghosh and Das (2013) synthesized polymers from this compound for use as additives in lubricating oils, evaluating their performance as pour point depressants and viscosity index improvers. They found that polymers based on this compound can effectively improve the properties of lubricating oils (Ghosh & Das, 2013).
  • Dual-Cure Isocyanate-Acrylate System :

    • Studer, Decker, Beck, Schwalm, & Gruber (2005) investigated a dual-cure system combining isocyanate-acrylate and hydroxylated acrylate monomers, which was cured by heating and UV irradiation. This study highlights the potential of this compound in advanced coating applications (Studer et al., 2005).
  • Biodegradable Additives for Lube Oil :

    • Upadhyay, Dey, & Ghosh (2016) synthesized homopolymers and copolymers of this compound for use as biodegradable multifunctional additives in lubricating oil. They found that these polymers displayed good performance as pour point depressants and viscosity index improvers, with the added benefit of biodegradability (Upadhyay, Dey, & Ghosh, 2016).
  • Oil-Absorptive Network Applications :

    • Atta & Arndt (2005) synthesized crosslinked copolymers of 1-octene and this compound for oil-absorbency applications. The study showed that oil absorbency was significantly influenced by the degree of crosslinking and the hydrophobicity of the copolymer units (Atta & Arndt, 2005).

Mechanism of Action

Target of Action

Isodecyl acrylate is an acrylate ester . It is used predominantly in the field of polymer science due to its ability to form polymers with flexible backbones and low glass transition temperatures . The primary targets of this compound are the molecules it interacts with during the polymerization process.

Mode of Action

This compound interacts with its targets through a process known as polymerization. This is a chemical reaction in which monomers (in this case, this compound) are chemically bonded to form a larger molecule, a polymer . The polymerization of this compound can be initiated by various methods, including thermal initiation and electron-beam irradiation .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to the polymerization process. During polymerization, this compound molecules react with each other to form a polymer chain. This process can be influenced by various factors, including the presence of a catalyst or initiator, temperature, and the concentration of the monomer .

Pharmacokinetics

It’s important to note that this compound is a liquid at room temperature and has a low solubility in water , which can influence its behavior in an industrial setting.

Result of Action

The result of the polymerization of this compound is the formation of a polymer with a flexible backbone and low glass transition temperature . These properties make the resulting polymer useful in various applications, including the creation of pressure-sensitive adhesives, sealants, and coatings .

Action Environment

The action of this compound, specifically its polymerization, can be influenced by various environmental factors. For example, the rate of polymerization can be affected by temperature, with higher temperatures generally increasing the rate of reaction . Additionally, the presence of oxygen can inhibit the polymerization of acrylates, including this compound .

Safety and Hazards

Isodecyl acrylate may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation . It is also toxic to aquatic life with long-lasting effects . It is recommended to wear personal protective equipment, use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid contact with skin and eyes .

Future Directions

Isodecyl acrylate has been used to synthesize copolymers with olive oil, which showed potential multifunctional additive performance as viscosity modifier and pour point depressant along with excellent biodegradability . This indicates a promising direction for the use of this compound in the development of biodegradable materials .

properties

IUPAC Name

8-methylnonyl prop-2-enoate
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InChI

InChI=1S/C13H24O2/c1-4-13(14)15-11-9-7-5-6-8-10-12(2)3/h4,12H,1,5-11H2,2-3H3
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InChI Key

LVGFPWDANALGOY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCCOC(=O)C=C
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Molecular Formula

C13H24O2
Record name ISODECYL ACRYLATE
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DSSTOX Substance ID

DTXSID10859622
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Molecular Weight

212.33 g/mol
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Physical Description

Isodecyl acrylate is a colorless liquid with a weak odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB] Clear liquid; [MSDSonline]
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Boiling Point

158 °C @ 50 mm Hg, Polymerizes at boiling point; vapor pressure <0.01 mm Hg at 20 °C
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Flash Point

240 °F (USCG, 1999), 240 °F (open cup)
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Solubility

Negligible in water, <0.01% @ 20 °C, Solubility in water: 0.010 lb/100 lb at 68 °C
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Density

0.885 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.885 @ 20 °C
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Vapor Density

Saturated vapor density= 0.02053 lb/cu ft @ 304 °F
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Vapor Pressure

0.02 [mmHg], 0.023 mm Hg @ 25 °C /Estimated/
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Color/Form

Colorless, Water-white liquid

CAS RN

1330-61-6, 928714-73-2
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Melting Point

-148 °F (USCG, 1999), -100 °C
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Synthesis routes and methods

Procedure details

To 157 g isodecyl alcohol in 200 ml xylene is added 117 g AA, 1.0 g HQ and 2.0Q PTSA. The reaction mixture is heated for 2 hrs. at reflux (140° C) while the water of reaction is collected (17 ml). The reaction mixture is cooled and the xylene removed under reduced pressure to give 250 g isodecyl acrylate. The analytical data for this acrylate is shown below.
Quantity
157 g
Type
reactant
Reaction Step One
[Compound]
Name
2.0Q
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of isodecyl acrylate?

A1: this compound is primarily used as a monomer in the production of various polymers. These polymers find applications in diverse fields, including:

  • Lube Oil Additives: IDA-based polymers improve the viscosity index and pour point of lube oils, enhancing their performance at low temperatures. [, , , , ]
  • Pressure-Sensitive Adhesives: IDA contributes to the adhesive properties of pressure-sensitive adhesives used in medical and industrial applications. []
  • Oil Sorbents: Crosslinked IDA copolymers exhibit high oil absorbency, making them suitable for oil spill remediation. [, ]
  • Nanocomposite Materials: IDA acts as a matrix for incorporating nanoparticles like DAST, leading to the development of advanced optical materials. [, ]
  • Biodegradable Polymers: Incorporating IDA into copolymers with biodegradable components like β-pinene enhances their biodegradability, contributing to environmentally friendly applications. [, ]

Q2: How does the concentration of this compound affect the properties of copolymers?

A2: The concentration of IDA significantly influences the properties of the resulting copolymers. For instance, increasing the IDA content in 1-octene-IDA copolymers leads to higher oil absorbency due to enhanced hydrophobicity. [] Similarly, in lube oil applications, the viscosity index and pour point depressing properties are dependent on the concentration of IDA in the polymer additive. [, ]

Q3: Can this compound be used to create porous polymers?

A3: Yes, this compound is a key component in synthesizing emulsion-templated porous polymers known as polyHIPEs. These porous structures, with interconnected open cells, find applications in catalysis, separations, and tissue engineering. []

Q4: How does the presence of this compound impact the stability of vesicles?

A4: Polymerizing this compound within the bilayer of vesicles can enhance their stability, leading to the formation of polymer microcapsules. This process is particularly effective when using fluorinated vesicles, which provide a more ordered environment for polymerization. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C13H24O2, and its molecular weight is 212.33 g/mol.

Q6: What spectroscopic techniques are used to characterize this compound and its polymers?

A6: Various spectroscopic techniques are employed to characterize this compound and its polymers, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and composition of IDA-containing polymers. [, , ]
  • Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in IDA and its polymers. [, , ]
  • Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of IDA-based polymers. [, , , ]

Q7: How does this compound behave under high pressure conditions?

A7: Studies show that the cloud point of poly(this compound) in supercritical carbon dioxide shifts to lower temperatures and pressures upon adding this compound or dimethyl ether. []

Q8: Can this compound be used in formulations exposed to UV radiation?

A9: Yes, this compound is used in UV-curable formulations, such as those used for creating photoresponsive oil sorbents. These materials utilize the photoisomerization of azobenzene moieties incorporated alongside IDA. []

Q9: What is known about the biodegradability of this compound-based polymers?

A10: While this compound itself is not readily biodegradable, incorporating it into copolymers with naturally derived monomers like β-pinene and vegetable oils significantly improves their biodegradability. This characteristic makes them promising candidates for eco-friendly applications. [, ]

Q10: How can this compound vapors be monitored in the workplace?

A11: A sensitive method for monitoring personal exposure to this compound vapors involves adsorbing the vapor on activated silica gel, followed by desorption in acetone and analysis by gas chromatography. This method allows for the detection of IDA vapors at concentrations as low as 0.05 ppmv. []

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